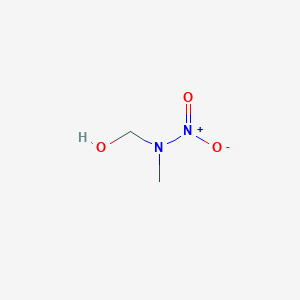

(Methylnitroamino)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanol, also known as methyl alcohol, is a colorless liquid with the chemical formula CH3OH. It is the simplest alcohol and is used in a wide variety of industrial applications, including as a solvent, antifreeze, and fuel .

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method is steam reforming of natural gas to produce syngas, which is then converted into methanol .Molecular Structure Analysis

Methanol consists of one carbon atom bonded to three hydrogen atoms and one hydroxyl group (OH). The presence of the hydroxyl group makes methanol a polar molecule .Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to formaldehyde, which is used in the production of many other chemicals. It can also be dehydrated to produce dimethyl ether, a potential biofuel .Physical And Chemical Properties Analysis

Methanol is a volatile, colorless liquid at room temperature. It has a boiling point of 64.7°C and a melting point of -97.6°C. It is completely miscible with water and many organic solvents .Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(hydroxymethyl)-N-methylnitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c1-3(2-5)4(6)7/h5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGCGSAFHMIQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

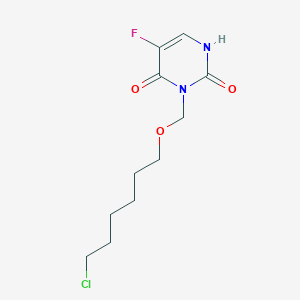

Canonical SMILES |

CN(CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186492 |

Source

|

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methylnitroamino)methanol | |

CAS RN |

32818-80-7 |

Source

|

| Record name | Methanol, (methylnitramino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)